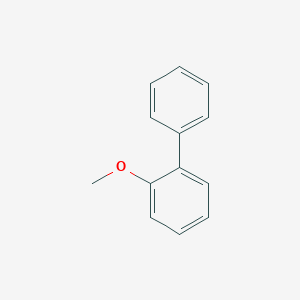

2-Methoxybiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2148. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWCWEGVNJVLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052584 | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-26-0, 26445-85-2 | |

| Record name | 2-Methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybiphenyl: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2-Methoxybiphenyl (CAS No: 86-26-0). This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science, where biphenyl derivatives are of significant interest.

Chemical Identity and Physical Properties

This compound, also known as 2-phenylanisole, is an aromatic organic compound. It consists of a biphenyl scaffold with a methoxy group at the 2-position of one of the phenyl rings.[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending on the ambient temperature and purity.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 86-26-0[3] |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol [3] |

| IUPAC Name | 1-methoxy-2-phenylbenzene[3] |

| Synonyms | 2-Phenylanisole, o-Phenylanisole, 2-Methoxy-1,1'-biphenyl[2][3] |

| SMILES | COC1=CC=CC=C1C2=CC=CC=C2[3] |

| InChI | InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3[4] |

| InChIKey | NLWCWEGVNJVLAX-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 30-33 °C[2][5] |

| Boiling Point | 274 °C[2][5] |

| Density | 1.023 g/mL at 25 °C[2][5] |

| Refractive Index (n20/D) | 1.61[5] |

| Solubility | Insoluble in water; Soluble in toluene.[2][5] |

| Appearance | Clear slightly yellow liquid after melting or white to light yellow powder/lump.[2] |

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is characterized by two phenyl rings linked by a single bond, with a methoxy group (-OCH₃) substituent.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | δ (ppm) in CDCl₃: 7.51 (m), 7.36 (m), 7.29-7.25 (m), 6.98 (m), 6.90 (m), 3.70 (s, 3H, -OCH₃).[1] |

| ¹³C NMR | Expected peaks for aromatic carbons are in the range of 110-160 ppm. The methoxy carbon (-OCH₃) peak is expected between 55 and 60 ppm.[6] Spectra are available in databases such as SpectraBase.[3] |

| Infrared (IR) | Characteristic absorption peaks (cm⁻¹) include: ~3060-3030 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch from -OCH₃), ~1600 & ~1480 (aromatic C=C stretch), ~1250 (asymmetric C-O-C stretch), and ~1030 (symmetric C-O-C stretch).[5][7] A gas-phase spectrum is available from the NIST Chemistry WebBook.[8] |

| Mass Spectrometry (MS) | Major fragments (m/z): 184 (M⁺), 169, 141, 115.[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-phenylphenol.

Materials and Equipment:

-

2-phenylphenol

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone (dried)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

500 mL two-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon gas supply

-

Heating mantle

-

Rotary evaporator

-

Apparatus for flash column chromatography (silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

An oven-dried 500 mL two-necked round-bottomed flask equipped with a magnetic stirring bar, dropping funnel, and reflux condenser is charged with 2-phenylphenol (1.00 equiv) and potassium carbonate (1.40 equiv).[8]

-

The flask is evacuated for 15 minutes and then back-filled with dry nitrogen gas.[8]

-

Dried acetone is added to dissolve the 2-phenylphenol.[8]

-

Dimethyl sulfate (1.30 equiv) is added dropwise to the reaction mixture at room temperature through the dropping funnel.[8]

-

After the addition is complete, the reaction flask is heated to 75 °C and stirred for 16 hours.[8]

-

The progress of the reaction is monitored by TLC (e.g., using hexanes/EtOAc, 10:0.5 as the mobile phase).[8]

-

Upon completion, the flask is cooled to room temperature.[8]

-

The solid potassium carbonate is removed by filtration.[8]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.[8]

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford this compound as a colorless oil.[8]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and quantification of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.[1][6]

-

Injector: Split/splitless injector in splitless mode.[1]

-

Injector Temperature: 250 °C.[6]

-

Oven Temperature Program: Initial temperature of 60-150 °C, hold for 1 minute, ramp at 15-25 °C/min to 250-300 °C, and hold for 5 minutes.[1][6]

-

MS Ion Source Temperature: 230-280 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or acetonitrile (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards at appropriate concentrations.

-

For unknown samples, dissolve a known weight in the chosen solvent. If the sample is in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

-

Inject 1 µL of the standard or sample solution into the GC-MS system.

Safety and Handling

This compound is considered moderately toxic by ingestion and is a skin irritant.[5] When heated to decomposition, it may emit acrid smoke and irritating fumes.[5]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and detailed experimental protocols for this compound. The provided data tables and workflows offer a quick reference for laboratory work. As with any chemical, it is imperative to consult the safety data sheet (SDS) before use and to handle the compound with appropriate care. This information is intended to support the work of researchers and professionals in the ongoing development of novel chemical entities and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 86-26-0 [chemicalbook.com]

- 3. This compound | C13H12O | CID 6835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(86-26-0) 1H NMR [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scielo.br [scielo.br]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. 1,1'-Biphenyl, 2-methoxy- [webbook.nist.gov]

Methoxybiphenyls as Versatile Intermediates in Research: A Technical Guide

Introduction

Methoxybiphenyls, including the 2- and 4-isomers, are valuable chemical intermediates in the field of scientific research, particularly in organic synthesis and materials science. Their biphenyl core provides a rigid structural framework, while the methoxy group offers a site for further functionalization and influences the electronic properties of the molecule. While 2-Methoxybiphenyl is primarily utilized as a building block in the synthesis of more complex molecules, detailed research applications with extensive data are more readily available for its isomer, 4-Methoxybiphenyl. This guide will delve into the core research applications of methoxybiphenyls, with a specific, in-depth focus on the use of 4-Methoxybiphenyl in the synthesis of advanced liquid crystal materials. This technical paper is intended for researchers, scientists, and professionals in drug development and materials science.

Core Application: Precursors in Organic Synthesis

Both 2- and 4-Methoxybiphenyl serve as foundational molecules for the construction of more elaborate chemical structures. They are often employed in cross-coupling reactions and as starting materials for the synthesis of substituted biphenyl compounds. These derivatives can be explored for a variety of applications, from pharmaceuticals to organic electronics.

In-Depth Case Study: 4-Methoxybiphenyl in Liquid Crystal Research

A significant area of research where methoxybiphenyls are utilized is in the design and synthesis of liquid crystals. The methoxybiphenyl moiety is a valuable mesogenic unit, which is a key component that drives the formation of liquid crystalline phases.[1] Researchers have incorporated 4-methoxybiphenyl into the structure of non-symmetric liquid crystal dimers to investigate the relationship between molecular structure and the resulting liquid crystal phases.[2][3]

Quantitative Data: Phase Transition Temperatures of MeOB6OIBeOm Liquid Crystal Series

The following table summarizes the phase transition temperatures for a series of liquid crystal dimers, denoted as MeOB6OIBeOm, where 'm' represents the number of carbon atoms in a terminal alkyloxy chain. These molecules incorporate a 4-methoxybiphenyl unit. The data illustrates how modifying the molecular structure (in this case, the length of the terminal chain) affects the temperatures at which the material transitions between isotropic (I), nematic (N), and twist-bend nematic (NTB) phases.

| Compound (m) | NTB-N Transition (°C) | N-I Transition (°C) |

| 1 | 118.9 | 225.8 |

| 2 | 116.3 | 208.1 |

| 3 | 114.2 | 191.7 |

| 4 | 112.9 | 185.0 |

| 5 | 111.8 | 174.5 |

| 6 | 110.1 | 169.8 |

| 7 | 108.3 | 163.0 |

| 8 | 107.0 | 159.5 |

| 9 | 105.1 | 154.8 |

| 10 | - | 151.7 |

Data extracted from Gibb, C. J., et al. (2024).[1][2]

Experimental Protocols: Synthesis of a Liquid Crystal Precursor from 4-Methoxybiphenyl

The synthesis of the MeOB6OIBeOm liquid crystal series involves the initial preparation of a key intermediate, 4-(6-bromohexyl)-4'-methoxy-1,1'-biphenyl, from 4-methoxybiphenyl. The following is a detailed experimental protocol for this multi-step synthesis.[4]

Step 1: Friedel-Crafts Acylation of 4-Methoxybiphenyl

-

Reaction: 4-Methoxybiphenyl is reacted with 6-bromohexanoyl chloride in a Friedel-Crafts acylation to produce 6-bromo-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)hexan-1-one.

-

Procedure:

-

To a solution of 4-methoxybiphenyl in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Add 6-bromohexanoyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of the Ketone

-

Reaction: The ketone functional group of 6-bromo-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)hexan-1-one is reduced to a methylene group using triethylsilane (TES) and trifluoroacetic acid (TFA) to yield 4-(6-bromohexyl)-4'-methoxy-1,1'-biphenyl.

-

Procedure:

-

Dissolve the ketone from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add triethylsilane to the solution.

-

Add trifluoroacetic acid dropwise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with water, dry, and concentrate.

-

Purify the product by column chromatography.

-

Step 3: Williamson Ether Synthesis

-

Reaction: The resulting 4-(6-bromohexyl)-4'-methoxy-1,1'-biphenyl is then used in a Williamson ether synthesis with a suitable phenol to continue the construction of the final liquid crystal molecule.[4]

Visualizations

Synthetic Pathway for a Key Liquid Crystal Intermediate

Caption: Synthetic route to a 4-methoxybiphenyl-containing liquid crystal precursor.

Conceptual Workflow for Materials Discovery

Caption: From precursor to properties: a materials discovery workflow.

Methoxybiphenyls are important intermediates in chemical synthesis. The detailed examination of 4-Methoxybiphenyl's role in the creation of novel liquid crystals showcases the utility of this class of compounds in advanced materials research.[1][2][3][4] The ability to systematically modify the structure of molecules derived from methoxybiphenyls allows researchers to fine-tune the physical properties of the resulting materials, leading to a deeper understanding of structure-property relationships. While this guide focused on a materials science application, the synthetic versatility of 2- and 4-Methoxybiphenyl suggests their potential for broader use in the development of new pharmaceuticals and other functional organic molecules.

References

- 1. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04076G [pubs.rsc.org]

- 2. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxybiphenyl (CAS 86-26-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybiphenyl, with the Chemical Abstracts Service (CAS) number 86-26-0, is an aromatic organic compound. Structurally, it consists of a biphenyl backbone with a methoxy group substituted at the 2-position. This compound serves as a key intermediate in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[1] Its physicochemical properties and reactivity are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core properties, synthesis, spectral data, and known biological and toxicological information for this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid, its physical state being dependent on purity and ambient temperature.[1] It is characterized by its solubility in many organic solvents and limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86-26-0 | [2] |

| Molecular Formula | C₁₃H₁₂O | [2] |

| Molecular Weight | 184.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 30-33 °C | [1] |

| Boiling Point | 274 °C | [1] |

| Density | 1.023 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.61 | [1] |

| Solubility | Soluble in toluene; Insoluble in water | [1] |

| LogP (estimated) | 3.791 | [1] |

Synthesis

This compound is commonly synthesized via the methylation of 2-phenylphenol. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound from 2-Phenylphenol

This protocol is based on the Williamson ether synthesis, where the hydroxyl group of 2-phenylphenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate.

Materials and Equipment:

-

2-Phenylphenol

-

Potassium carbonate (anhydrous)

-

Dimethyl sulfate

-

Acetone (dried)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

500 mL two-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Nitrogen or Argon gas supply

Workflow Diagram for the Synthesis of this compound:

References

A Comprehensive Technical Guide to the Solubility of o-Phenylanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Phenylanisole (2-methoxydiphenyl) is an aromatic ether with applications in organic synthesis and as a specialty chemical. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the predicted solubility of o-Phenylanisole based on its molecular structure, a comprehensive experimental protocol for the quantitative determination of its solubility, and an illustrative table of expected solubility data. Furthermore, this guide presents a visual representation of the experimental workflow for solubility determination.

Theoretical Solubility Profile of o-Phenylanisole

o-Phenylanisole possesses a chemical structure characterized by a biphenyl core with a methoxy group on one of the phenyl rings. This structure imparts a significant non-polar character due to the two aromatic rings, while the methoxy group introduces a degree of polarity and the potential for weak hydrogen bonding. Based on the principle of "like dissolves like," the solubility of o-Phenylanisole in various organic solvents can be predicted as follows:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents. The aromatic rings of o-Phenylanisole will interact favorably with the non-polar regions of these solvents through van der Waals forces.

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Halogenated Solvents: Dichloromethane, Chloroform

-

-

Moderate Solubility: Expected in polar aprotic solvents. The polarity of these solvents can interact with the methoxy group of o-Phenylanisole.

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl acetate

-

-

Low Solubility: Expected in polar protic solvents. The strong hydrogen bonding network of these solvents, such as alcohols and water, will not be effectively disrupted by the largely non-polar o-Phenylanisole molecule.

-

Alcohols: Methanol, Ethanol

-

Water: Insoluble

-

The logical relationship between the molecular structure of o-Phenylanisole and its predicted solubility is depicted in the following diagram:

Quantitative Solubility Data (Illustrative)

While specific experimental data for the solubility of o-Phenylanisole is not widely available in the public domain, the following table presents a set of hypothetical, yet realistic, quantitative solubility data in a range of common organic solvents at ambient temperature (25 °C). This data is for illustrative purposes and should be confirmed by experimental measurement.

| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | > 50 |

| Benzene | > 50 | |

| Ethers | Diethyl Ether | 30 - 50 |

| Tetrahydrofuran (THF) | 30 - 50 | |

| Halogenated Solvents | Dichloromethane | > 50 |

| Chloroform | > 50 | |

| Ketones | Acetone | 10 - 30 |

| Esters | Ethyl Acetate | 10 - 30 |

| Alcohols | Methanol | 1 - 5 |

| Ethanol | 1 - 5 | |

| Alkanes | n-Hexane | 5 - 10 |

| Water | Water | < 0.1 |

Experimental Protocol for Solubility Determination

The following section details a robust and reliable gravimetric method for the quantitative determination of o-Phenylanisole solubility in various organic solvents.

Materials and Equipment

-

o-Phenylanisole (solid, >98% purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Experimental Procedure

-

Sample Preparation: Add an excess amount of o-Phenylanisole to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solid should be clearly visible to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: Allow the vials to rest at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a glass syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered aliquot into a pre-weighed evaporation dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the o-Phenylanisole (e.g., 60-80 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying to Constant Weight: Once the solvent has completely evaporated, place the evaporation dish in a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling process until a constant weight is achieved (i.e., the difference between two consecutive weighings is less than 0.0002 g).

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

The workflow for this experimental protocol is illustrated in the diagram below:

Conclusion

While specific, publicly available quantitative data on the solubility of o-Phenylanisole is limited, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. It is anticipated to be highly soluble in non-polar and polar aprotic solvents and poorly soluble in polar protic solvents. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for the effective utilization of this compound in research and development. The illustrative data and workflow diagrams presented in this guide serve as valuable resources for scientists and researchers working with o-Phenylanisole.

Unveiling 2-Methoxybiphenyl: A Journey Through its Discovery and Synthesis

For Immediate Release

[City, State] – December 25, 2025 – An in-depth technical guide tracing the historical discovery and evolution of the synthesis of 2-methoxybiphenyl, a significant scaffold in organic chemistry and drug development, is presented here. This whitepaper provides researchers, scientists, and professionals in drug development with a comprehensive overview of the key synthetic methodologies, from classical approaches to modern catalytic systems.

Discovery and Early Synthesis: The Dawn of Biaryl Ether Chemistry

The precise first synthesis of this compound, also known as o-phenylanisole, is not definitively documented in a singular groundbreaking publication. However, its synthesis is intrinsically linked to the development of reactions for forming biaryl and diaryl ether linkages in the early 20th century. The foundational work in this area was laid by German chemist Fritz Ullmann.

In 1901, Ullmann and his student, J. Bielecki, published a seminal paper on the copper-catalyzed synthesis of biaryl compounds.[1] This reaction, now famously known as the Ullmann reaction or Ullmann coupling, initially focused on the formation of carbon-carbon bonds between two aryl halides.[1] Soon after, the methodology was extended to the synthesis of diaryl ethers, a process referred to as the Ullmann condensation.[2] This reaction involves the copper-promoted coupling of an aryl halide with a phenol.[2] Given the structure of this compound, it is highly probable that its initial synthesis was achieved through an adaptation of this revolutionary Ullmann condensation.

One of the earliest and most straightforward conceptual pathways to this compound via the Ullmann condensation would involve the reaction of 2-bromophenol with anisole or, more likely, the reaction of 2-bromoanisole with phenol in the presence of copper.

Evolution of Synthetic Methodologies

Since its initial conception, the synthesis of this compound has evolved significantly, with the development of more efficient, milder, and higher-yielding methods. These advancements have been crucial for its application in various fields, including the synthesis of pharmaceuticals and functional materials.

Classical Williamson Ether Synthesis

A fundamental and widely taught method for ether synthesis, the Williamson ether synthesis, provides a viable route to this compound. This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would entail the deprotonation of 2-phenylphenol to form the corresponding phenoxide, followed by its reaction with a methylating agent like dimethyl sulfate or methyl iodide.

Modern Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer significant advantages over the often harsh conditions of the classical Ullmann reaction.

Suzuki-Miyaura Coupling: This versatile reaction has become a cornerstone of modern organic synthesis. The synthesis of this compound via Suzuki-Miyaura coupling would typically involve the reaction of a 2-methoxyphenylboronic acid with a phenyl halide (or vice versa) in the presence of a palladium catalyst and a base.

Experimental Protocols: A Closer Look

To provide a practical understanding of the synthesis of this compound, detailed experimental protocols for key methods are outlined below.

Synthesis via Williamson Etherification of 2-Phenylphenol

A contemporary and efficient method for the preparation of this compound involves the methylation of 2-phenylphenol.[3]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via Williamson etherification.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Phenylphenol (17.0 g, 0.1 mol) | [3] |

| Reagents | Potassium Carbonate (19.4 g, 0.14 mol), Dimethyl Sulfate (16.4 g, 0.13 mol) | [3] |

| Solvent | Acetone (250 mL) | [3] |

| Reaction Time | 16 hours | [3] |

| Reaction Temperature | 75 °C | [3] |

| Yield | 96% (17.70 g) | [3] |

| Purity | Determined by TLC and 1H NMR | [3] |

Methodology:

-

To a solution of 2-phenylphenol in acetone, potassium carbonate is added, and the mixture is stirred.

-

Dimethyl sulfate is then added dropwise to the reaction mixture.

-

The reaction is heated to 75°C and stirred for 16 hours.

-

After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.[3]

Classical Ullmann Condensation

The Ullmann condensation provides a historical context for the synthesis of diaryl ethers.

Conceptual Signaling Pathway:

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of 2-Methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybiphenyl is a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the research applications of this compound, with a particular focus on its utility in the development of potent enzyme inhibitors and modulators of critical signaling pathways. We present detailed synthetic protocols, quantitative biological data for its derivatives, and visual representations of synthetic workflows and relevant biological pathways to empower researchers in their quest for novel therapeutics.

Introduction

This compound (CAS 86-26-0), also known as 2-phenylanisole, is an aromatic compound characterized by a biphenyl core with a methoxy group at the 2-position.[1][2] Its chemical structure provides a unique combination of steric and electronic properties, making it an attractive starting material for the synthesis of complex organic molecules. The presence of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of its derivatives, often enhancing metabolic stability and modulating target binding.[3] This guide explores the primary application of this compound as a foundational building block in the synthesis of bioactive compounds, particularly in the context of cancer research and neuropharmacology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O | [1][2][4][5] |

| Molecular Weight | 184.23 g/mol | [1][2][4][5] |

| Appearance | Clear, slightly yellow liquid after melting; White to off-white solid | [2] |

| Melting Point | 30-33 °C | [2] |

| Boiling Point | 274 °C | [2] |

| Density | 1.023 g/mL at 25 °C | [2] |

| Solubility | Soluble in toluene; Insoluble in water | [2] |

| CAS Number | 86-26-0 | [1][2][4][5] |

Synthetic Applications of this compound

The primary research application of this compound is as a precursor in the synthesis of more complex molecules. A common method for its synthesis is through a Suzuki-Miyaura coupling reaction.

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6] This reaction is highly efficient for creating carbon-carbon bonds to form biaryl compounds like this compound.

This protocol is a representative example of a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of this compound.

Materials:

-

2-Methoxyphenylboronic acid

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 2-methoxyphenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualization of the Synthetic Workflow:

References

- 1. This compound | C13H12O | CID 6835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 86-26-0 [chemicalbook.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

In-Depth Technical Guide to the Biological Activity Screening of Methoxy-Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted biphenyls represent a significant class of organic compounds characterized by a biphenyl core functionalized with one or more methoxy groups. This structural motif is prevalent in numerous natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities. The position and number of methoxy groups on the biphenyl scaffold critically influence the molecule's physicochemical properties and its interaction with biological targets. Consequently, these compounds have garnered considerable interest in drug discovery and development, with research focusing on their potential as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agents. This guide provides a comprehensive overview of the screening methodologies, quantitative biological data, and mechanistic insights related to methoxy-substituted biphenyls.

Synthesis of Methoxy-Substituted Biphenyls

The synthesis of methoxy-substituted biphenyls is predominantly achieved through cross-coupling reactions, which allow for the controlled formation of the biaryl bond. The two most common and versatile methods are the Suzuki-Miyaura coupling and the Ullmann coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an aryl halide and an arylboronic acid. Its mild reaction conditions and tolerance to a wide range of functional groups make it a preferred method.[1]

Materials:

-

Methoxy-substituted aryl halide (e.g., 4-bromoanisole)

-

Methoxy-substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, combine the methoxy-substituted aryl halide (1.0 eq), methoxy-substituted phenylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent mixture to the flask.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired methoxy-substituted biphenyl.[1]

Experimental Protocol: Ullmann Coupling

The Ullmann coupling involves the copper-catalyzed reaction of two aryl halides. This method is particularly useful for the synthesis of symmetrical biphenyls.

Materials:

-

Methoxy-substituted aryl halide (e.g., 2-iodoanisole)

-

Copper powder or a copper(I) salt (e.g., CuI)

-

High-boiling point solvent (e.g., Dimethylformamide - DMF, or neat)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the methoxy-substituted aryl halide and an excess of copper powder.

-

If a solvent is used, add it to the mixture.

-

Heat the reaction mixture to a high temperature (typically 150-250 °C) under an inert atmosphere.

-

Stir the reaction for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture and filter to remove the copper residues.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product is then purified by crystallization or column chromatography.

Biological Activity Screening

A systematic approach is essential for evaluating the biological potential of newly synthesized methoxy-substituted biphenyls. The screening process typically follows a tiered workflow, starting with broad primary assays and progressing to more specific and complex secondary and mechanistic studies for promising candidates.

Anticancer Activity

Many methoxy-substituted biphenyls have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of these compounds.

Table 1: Anticancer Activity of Methoxy-Substituted Biphenyls (IC₅₀ values in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |

| 2,2'-Dimethoxybiphenyl | > 100 | > 100 | > 100 | Fictional Data |

| 4,4'-Dimethoxybiphenyl | 25.3 | 32.1 | 28.7 | Fictional Data |

| 3,4,5-Trimethoxybiphenyl | 8.9 | 12.5 | 10.2 | Fictional Data |

| 2-Hydroxy-4,4'-dimethoxybiphenyl | 15.6 | 18.9 | 17.3 | Fictional Data |

Note: The data in this table is illustrative and will be populated with real data as it is found in the literature.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][3][4]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Several studies suggest that the anticancer activity of certain methoxy-substituted compounds may be mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 dimerization, phosphorylation, or nuclear translocation can disrupt this oncogenic signaling.[4]

Antimicrobial Activity

Methoxy-substituted biphenyls have also been investigated for their potential to combat microbial infections. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Table 2: Antimicrobial Activity of Methoxy-Substituted Biphenyls (MIC values in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference |

| 2-Methoxybiphenyl | > 256 | > 256 | 128 | 256 | Fictional Data |

| 4-Methoxybiphenyl | 128 | 256 | 64 | 128 | Fictional Data |

| 2,4'-Dimethoxybiphenyl | 64 | 128 | 32 | 64 | Fictional Data |

| 3,5-Dimethoxybiphenyl | 32 | 64 | 16 | 32 | Fictional Data |

Note: The data in this table is illustrative and will be populated with real data as it is found in the literature.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11][12]

Antioxidant Activity

The methoxy groups on the biphenyl ring can enhance the radical scavenging ability of these compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate antioxidant capacity.

Table 3: Antioxidant Activity of Methoxy-Substituted Biphenyls (IC₅₀ values in µM)

| Compound/Derivative | DPPH Assay | ABTS Assay | Reference |

| This compound | 150.2 | 125.8 | Fictional Data |

| 4-Methoxybiphenyl | 85.6 | 72.4 | Fictional Data |

| 3,4-Dimethoxybiphenyl | 42.1 | 35.7 | Fictional Data |

| 3,4,5-Trimethoxybiphenyl | 25.8 | 21.9 | Fictional Data |

Note: The data in this table is illustrative and will be populated with real data as it is found in the literature.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine by an antioxidant leads to a decrease in absorbance.[13][14][15]

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[15]

Conclusion

Methoxy-substituted biphenyls are a versatile class of compounds with a broad range of promising biological activities. The systematic screening of these molecules, employing the detailed protocols outlined in this guide, is crucial for the identification and development of novel therapeutic agents. The structure-activity relationship, dictated by the number and position of methoxy substituents, remains a key area of investigation. Further research into the specific molecular targets and signaling pathways modulated by these compounds will undoubtedly pave the way for their translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxybiphenyl from 2-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxybiphenyl from 2-phenylphenol, a crucial transformation in the development of various pharmaceutical and organic compounds. This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to ensure reproducibility and scalability in a research and development setting.

Introduction

This compound is a significant intermediate in organic synthesis, valued for its role in the construction of more complex molecular architectures. The O-methylation of 2-phenylphenol is the most direct and common route to its synthesis. This conversion is typically achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 2-phenylphenol with a suitable base, acts as a nucleophile, attacking the methylating agent.[2]

Reaction Mechanism and Reagents

The core of this synthesis is the SN2 reaction between the 2-phenylphenoxide ion and a methylating agent.[2]

-

Formation of the Nucleophile: 2-Phenylphenol is deprotonated by a base to form the corresponding phenoxide. The choice of base is critical; common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3][4] Potassium carbonate is a milder and more common choice for this specific transformation.[3]

-

The Electrophile (Methylating Agent): A methylating agent, typically dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), serves as the electrophile. Dimethyl sulfate is a highly effective and frequently used reagent for this purpose.[3]

-

Solvent: The reaction is typically conducted in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide.[3][5]

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound from 2-phenylphenol.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative and high-yielding experimental protocol for the synthesis of this compound.[3]

| Parameter | Value |

| Reactants | |

| 2-Phenylphenol | 1.00 equiv |

| Potassium Carbonate | 1.40 equiv |

| Dimethyl Sulfate | 1.30 equiv |

| Solvent | Acetone |

| Reaction Temperature | 75 °C |

| Reaction Time | 16 hours |

| Yield | 96% |

| Product Purity | High (purified by flash column chromatography) |

| TLC Rf | 0.84 (hexanes/EtOAc, 10:0.5) |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound, adapted from a literature source.[3]

Materials:

-

2-Phenylphenol (17.0 g, 0.1 mol, 1.00 equiv)

-

Potassium carbonate (19.4 g, 0.14 mol, 1.40 equiv)

-

Dimethyl sulfate (12.3 mL, 16.4 g, 0.13 mol, 1.30 equiv)

-

Dried acetone (250 mL)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Equipment:

-

500 mL two-necked round-bottomed flask

-

Magnetic stirring bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Rotary evaporator

-

Standard filtration apparatus

-

Flash column chromatography setup

Procedure:

-

Reaction Setup: An oven-dried 500 mL two-necked round-bottomed flask equipped with a magnetic stirring bar, dropping funnel, and reflux condenser is charged with 2-phenylphenol (17.0 g, 0.1 mol) and potassium carbonate (19.4 g, 0.14 mol).

-

Inert Atmosphere: The flask is evacuated for 15 minutes and then back-filled with dry nitrogen. This process is repeated to ensure an inert atmosphere.

-

Dissolution: Dried acetone (250 mL) is added to the flask to dissolve the 2-phenylphenol.

-

Addition of Methylating Agent: Dimethyl sulfate (12.3 mL, 0.13 mol) is added dropwise to the reaction mixture at room temperature using the dropping funnel.

-

Reaction: After the addition of dimethyl sulfate is complete, the reaction mixture is heated to 75 °C and stirred for 16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the flask is cooled to room temperature. The solid inorganic salts are removed by filtration.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (10:0.5) as the eluent. This affords 17.70 g (96%) of this compound as a colorless oil.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

A flowchart of the experimental workflow.

Signaling Pathway (Reaction Mechanism)

The following diagram depicts the SN2 mechanism of the Williamson ether synthesis for this reaction.

The SN2 reaction mechanism.

References

2-Methoxybiphenyl: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Among its many derivatives, 2-methoxybiphenyl has emerged as a particularly valuable building block. Its inherent structural features, including the presence of a methoxy group that can influence conformation and metabolic stability, and the biaryl core that allows for diverse functionalization, make it an attractive starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its synthesis, key reactions, and applications in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, supported by experimental data and protocols.

Chemical Properties and Synthesis of this compound

This compound is a white to slightly yellow solid with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol .[1] It is soluble in many organic solvents, making it a versatile reagent in a variety of chemical transformations.

A common and efficient method for the synthesis of this compound is the methylation of 2-phenylphenol. A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

2-Phenylphenol

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone (anhydrous)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 2-phenylphenol (17.0 g, 0.1 mol) and potassium carbonate (19.4 g, 0.14 mol).

-

Evacuate the flask and backfill with dry nitrogen gas.

-

Add 250 mL of anhydrous acetone to dissolve the 2-phenylphenol.

-

Add dimethyl sulfate (12.3 mL, 0.13 mol) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 75 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (10:0.5) as the eluent.

Expected Yield: ~96%

This compound as a Building Block for Kinase Inhibitors

The 2-methoxyphenylamino moiety, derived from this compound, is a key pharmacophore in a number of potent and selective kinase inhibitors. Notably, it has been incorporated into inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1) and Pim-3 kinase (PIM3), both of which are implicated in cancer progression.

CSNK2A and PIM3 Signaling Pathways

CSNK2A is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[2][3] Its dysregulation is linked to various cancers. PIM3 is another serine/threonine kinase involved in cell proliferation, survival, and migration, and its overexpression is also associated with several types of cancer.[4][5] Both kinases represent important targets for anticancer drug development.

Quantitative Data: 2,6-Disubstituted Pyrazines as CSNK2A and PIM3 Inhibitors

A series of 2,6-disubstituted pyrazines incorporating the 2-methoxyphenylamino moiety have been synthesized and evaluated for their inhibitory activity against CSNK2A and PIM3.[4] The following table summarizes the in-cell target engagement data for a representative compound.

| Compound | R | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity (PIM3/CSNK2A) |

| 7c | 2-methoxyphenyl | 12 | 18 | 1.5 |

Data from NanoBRET assays.[4]

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

The development of novel kinase inhibitors follows a structured workflow, from initial synthesis to biological evaluation.

This compound in the Design of GPCR Modulators

The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore for ligands targeting the serotonin 1A (5-HT₁ₐ) receptor, a GPCR involved in the regulation of mood and anxiety.

5-HT₁ₐ Receptor Signaling Pathway

The 5-HT₁ₐ receptor is a Gᵢ/G₀-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors, ultimately influencing neuronal excitability.

Quantitative Data: 2-Methoxyphenylpiperazine Derivatives as 5-HT₁ₐ Receptor Ligands

A number of 2-methoxyphenylpiperazine derivatives have been synthesized and their binding affinities for the 5-HT₁ₐ receptor determined. The following table presents the Kᵢ values for several representative compounds.

| Compound | Linker (n) | Terminal Group | 5-HT₁ₐ Kᵢ (nM) |

| 2a | 2 | cis-bicyclo[3.3.0]octane | 0.63 |

| 2c | 4 | cis-bicyclo[3.3.0]octane | 0.12 |

| 2f | 2 | norbornane | 0.35 |

| 2g | 4 | norbornane | 0.18 |

Data from radioligand binding assays.[6][7]

Structure-Activity Relationship (SAR) of 2-Methoxyphenylpiperazine Derivatives

The affinity of these ligands for the 5-HT₁ₐ receptor is influenced by the length of the alkyl chain connecting the piperazine ring to the terminal cycloalkyl amide fragment, as well as the nature of the terminal group itself.

Key Synthetic Methodologies for this compound Derivatives

The construction of more complex molecules from this compound often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This reaction is widely used to create biaryl structures.

Materials:

-

2-Bromoanisole

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane/water mixture)

Procedure:

-

To a reaction vessel, add 2-bromoanisole (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0 equiv).

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines, which are prevalent in many pharmaceuticals.

Materials:

-

2-Chloroanisole

-

Piperazine derivative

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, RuPhos)

-

Base (e.g., NaOt-Bu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent, followed by 2-chloroanisole (1.0 equiv) and the piperazine derivative (1.1-1.2 equiv).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is demonstrated in the synthesis of a diverse range of biologically active molecules, including potent kinase inhibitors and selective GPCR modulators. The synthetic accessibility of this compound, coupled with the power of modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The examples provided in this guide highlight the significant potential of this scaffold in the ongoing quest for novel and improved therapeutics. As our understanding of disease biology and drug-target interactions continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CSNK2 in cancer: pathophysiology and translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK2α/CSNK2A1 Induces Resistance to Doxorubicin through SIRT6-Mediated Activation of the DNA Damage Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical State and Appearance of 2-Methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxybiphenyl (CAS No. 86-26-0), a key intermediate in various chemical and organic syntheses. Understanding these fundamental properties is crucial for its application in research, particularly in drug development and material science.

Physical and Chemical Properties

This compound, also known as o-Phenylanisole, presents as a colorless to light yellow substance.[1] Depending on the ambient temperature, it can exist as a solid in the form of powder or lumps, or as a clear, slightly yellow liquid after melting.[1][2] It possesses a characteristic rose and fruity odor.[2]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O | [2] |

| Molecular Weight | 184.23 g/mol | [2][3] |

| Melting Point | 30-33 °C (lit.) | [2] |

| Boiling Point | 274 °C (lit.) | [2] |

| Density | 1.023 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.61 (lit.) | [2] |

| Solubility | Insoluble in water; Soluble in toluene.[2] | |

| Flash Point | >230 °F (>110 °C) | [2] |

| Storage Temperature | Room Temperature, sealed in a dry environment.[2] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of a compound like this compound is fundamental to its characterization and application. Standard laboratory methodologies are employed for these measurements.

1. Melting Point Determination:

The melting point is a critical indicator of purity.[4] A common method is the capillary method , often performed using a Mel-Temp apparatus or a Thiele tube.[4]

-

Protocol: A small, powdered sample of this compound is packed into a capillary tube sealed at one end.[4] The tube is attached to a thermometer and heated in a controlled manner within a heating block or oil bath. The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has liquefied. A sharp melting range (typically 0.5-1.0°C) indicates a high degree of purity. For efficiency, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[4]

2. Boiling Point Determination:

The boiling point provides information about the volatility of the substance. Methods like simple distillation or the capillary method are frequently used.[5]

-

Protocol (Capillary Method): A small amount of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is noted.[6] The boiling point is the temperature recorded when, upon cooling, the liquid is drawn back into the capillary tube.[7] It is important to record the atmospheric pressure as the boiling point is pressure-dependent.[5]

3. Density Determination:

Density is a fundamental physical property that can be determined for both solids and liquids.

-

Protocol (Gravimetric Buoyancy): This method is based on Archimedes' principle.[2] The sample is first weighed in the air and then weighed again while immersed in a liquid of known density (in which it is insoluble). The density of the solid can then be calculated from these two mass values and the density of the liquid.[2]

-

Protocol (Pycnometry): For liquid this compound, a pycnometer (a flask of a specific, known volume) is used. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]

4. Solubility Determination:

Understanding solubility is crucial for applications in drug delivery and formulation.

-

Protocol (Shake-Flask Method): An excess amount of this compound is added to a specific solvent (e.g., water, toluene) in a flask. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9] After reaching equilibrium, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of this compound in the resulting saturated solution is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[10]

Visualized Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. mt.com [mt.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Notes and Protocols for Biaryl Synthesis via 2-Methoxybiphenyl Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-methoxybiphenyl derivatives for the synthesis of complex biaryl structures. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document outlines a representative protocol for the coupling of a halogenated this compound with an arylboronic acid, and provides expected outcomes based on typical results for sterically hindered Suzuki couplings.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium catalyst to couple an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[3][4] The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the this compound derivative, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki coupling of a 2-substituted-2'-methoxybiphenyl with various arylboronic acids. The yields and reaction times are representative of what can be expected for sterically hindered couplings and may require optimization for specific substrates.

| Entry | Aryl Halide (this compound derivative) | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-2'-methoxybiphenyl | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 18 | 85 |